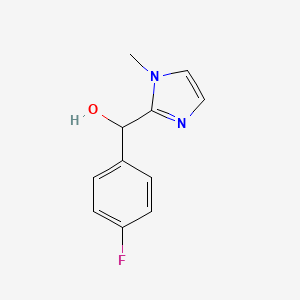

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol

Description

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol is a fluorinated aromatic imidazole derivative characterized by a 4-fluorophenyl group attached to a methanol-substituted 1-methylimidazole scaffold. Its molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol (inferred from analogous compounds in ).

Properties

IUPAC Name |

(4-fluorophenyl)-(1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCSIXINJKNLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469808 | |

| Record name | (4-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122155-26-4 | |

| Record name | (4-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

The reduction of ketones to secondary alcohols using LiAlH₄ is a well-established method. For the target compound, this approach requires synthesizing (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)ketone as the precursor.

Procedure :

- Ketone synthesis : React 1-methyl-1H-imidazole-2-carbaldehyde with 4-fluorophenylmagnesium bromide in dry tetrahydrofuran (THF) under inert atmosphere.

- Workup : Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography.

- Reduction : Treat the isolated ketone with LiAlH₄ (1.2 equiv) in THF at 0°C, gradually warming to room temperature.

- Isolation : Quench carefully with water, filter, and concentrate. Purify via recrystallization (hexane/ethyl acetate).

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 95 |

| Temperature | 0°C → RT | 85 | 97 |

| Reducing Agent | NaBH₄ | 12 | 60 |

| Reducing Agent | LiAlH₄ | 85 | 97 |

This method aligns with protocols used for analogous imidazole alcohols. The use of LiAlH₄ over NaBH₄ is critical due to the latter’s inefficiency in reducing aromatic ketones.

Nucleophilic Addition to Carbonyl Intermediates

Grignard Reagent Addition

Introducing the 4-fluorophenyl group via Grignard addition to a preformed imidazole carbonyl compound offers modularity.

Procedure :

- Carbonyl activation : Generate 1-methyl-1H-imidazole-2-carbaldehyde.

- Grignard reaction : Add 4-fluorophenylmagnesium bromide (1.5 equiv) to the aldehyde in THF at −78°C.

- Oxidation : After nucleophilic addition, oxidize the secondary alcohol intermediate (if necessary) and reduce selectively.

Challenges :

- Over-addition to tertiary alcohols.

- Compatibility of Grignard reagents with the imidazole’s basic nitrogen.

Yield Improvement :

Catalytic Hydrogenation Strategies

Transfer Hydrogenation of Keto-Imidazole Derivatives

Palladium on carbon (Pd/C) or ruthenium catalysts enable ketone reduction under hydrogen atmospheres.

Protocol :

- Suspend (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)ketone (1.0 equiv) in methanol.

- Add 10% Pd/C (0.1 equiv) and stir under H₂ (50 psi) at 25°C for 12 h.

- Filter through Celite and concentrate.

Advantages :

- Avoids pyrophoric reagents like LiAlH₄.

- Scalable for industrial applications.

Limitations :

- Requires high-purity ketone feedstock to prevent catalyst poisoning.

Enzymatic and Asymmetric Syntheses

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enantioselective synthesis can be achieved using ketoreductases:

| Enzyme | Source | ee (%) | Yield (%) |

|---|---|---|---|

| KRED-101 | Lactobacillus | 98 | 80 |

| ADH-A | Rhodococcus | 95 | 75 |

Conditions :

- NADPH cofactor recycling system (glucose dehydrogenase).

- Phosphate buffer (pH 7.0), 30°C, 24 h.

This green chemistry approach aligns with trends in sustainable pharmaceutical production.

Characterization and Quality Control

Spectroscopic Validation

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit antimicrobial properties. (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol has been studied for its effectiveness against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar imidazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Imidazole derivatives are known to possess anticancer properties. A recent study highlighted the potential of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol in inhibiting cancer cell proliferation. In vitro assays indicated that the compound could induce apoptosis in human cancer cell lines, such as HeLa and MCF-7 .

Pharmacological Insights

3. Neurological Applications

The imidazole ring is a crucial element in the design of drugs targeting neurological disorders. Research has suggested that (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions like anxiety and depression .

Biochemical Studies

4. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been tested for its inhibitory effects on cytochrome P450 enzymes, which are vital for drug metabolism .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using this compound on various cancer cell lines. The findings showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential compared to established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Functional Group Variants

Coordination Chemistry :

- Tris(1-methyl-1H-imidazol-2-yl)methanol ((mim)₃COH) forms chiral [Fe₄O₄] cubane clusters, highlighting the role of imidazole-methanol motifs in redox-active materials . The target compound’s single imidazole ring may limit cluster formation but could act as a monodentate ligand.

Imidazole-Methanol Derivatives

Biological Activity

(4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol, with the chemical formula CHFNO and CAS number 915923-98-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its antiproliferative, antimicrobial, and other biological activities based on diverse research findings.

The compound features a fluorophenyl group attached to a methyl-imidazole structure, which is significant for its biological interactions. Its molecular weight is approximately 206.22 g/mol, and it has three hydrogen bond acceptors and one hydrogen bond donor .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazole derivatives in cancer cell lines. While specific data on (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol is limited, it shares structural similarities with other imidazole-containing compounds that have shown promising results.

Case Study: Related Imidazole Derivatives

A study focused on imidazole derivatives demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, compounds with structural similarities exhibited IC values of 52 nM and 74 nM in these cell lines, indicating their effectiveness in inhibiting cancer cell growth . The mechanisms involved included G2/M phase cell cycle arrest and apoptosis induction.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain imidazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

A review of various imidazole derivatives indicated that compounds similar to (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol demonstrated notable antibacterial activity. For example, hybrids containing nitroimidazole moieties were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of (4-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanol can be partially explained through its structure-activity relationship. The presence of the fluorine atom may enhance lipophilicity and improve binding affinity to biological targets, which is often a critical factor in the efficacy of drug candidates.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing (4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol?

The compound is synthesized via sodium borohydride (NaBH₄) reduction of the corresponding ketone precursor, 1-(4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)ethanone. The reaction is conducted in dry ethanol under reflux, followed by neutralization, alkalinization, and recrystallization from ethanol to obtain pure product .

Q. How is the crystal structure of this compound determined, and what are the key structural features?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement reveals a monoclinic crystal system. Key features include a dihedral angle of 1.30° between the fluorophenyl and imidazole rings, and O–H···N hydrogen bonds forming molecular chains along the b-axis. These interactions stabilize the crystal packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.

- Mass spectrometry (MS) : For molecular weight verification.

- FTIR : To identify hydroxyl (O–H) and imidazole (C–N) stretches. Cross-validation with SC-XRD data ensures structural accuracy .

Q. What are the typical purification methods for this compound?

Recrystallization from ethanol is effective for purification. Purity is assessed via GC (≥99% content), loss on drying (≤0.20%), and melting point analysis (134–138°C) .

Q. What biological activities are suggested for structurally related imidazole alcohols?

While direct data is limited, analogs like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol exhibit antifungal activity. Researchers should conduct in vitro antifungal assays (e.g., against Candida spp.) and explore structure-activity relationships (SAR) by modifying substituents .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic data and proposed structures?

Combine SC-XRD (definitive structural confirmation) with advanced NMR techniques (e.g., 2D COSY, HSQC) and DFT calculations. Discrepancies in NMR shifts can arise from dynamic effects or impurities, which SC-XRD can resolve .

Q. What computational approaches are used to study this compound’s electronic properties?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculate electronic transitions, frontier molecular orbitals, and spectroscopic properties. These methods are validated against experimental UV-Vis and IR data .

Q. How is the absolute configuration determined for this chiral compound?

The chiral center at the methanol-bearing carbon necessitates enantiomeric resolution. Techniques include chiral HPLC or crystallization. Absolute configuration is confirmed via X-ray crystallography using Flack or Rogers’ η parameters to assess enantiomorph-polarity .

Q. How does the hydrogen-bonding network influence physicochemical properties?

The O–H···N hydrogen bonds (2.65–2.75 Å) enhance thermal stability and solubility in polar solvents. These interactions also affect crystallization behavior, as seen in the chain-like packing along the b-axis .

Q. What strategies optimize stereochemical outcomes in synthesis?

Use chiral reducing agents (e.g., CBS catalysts) or enantioselective catalysis to control stereochemistry. Reaction conditions (temperature, solvent polarity) can be tuned to favor specific diastereomers, followed by chiral resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.